molecular formula C19H20N2O3 B11370197 5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11370197
M. Wt: 324.4 g/mol
InChI Key: NYXWGDKRYITCBO-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a carboxamide group attached to the indole core.

Preparation Methods

The synthesis of 5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the indole is reacted with an amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the indole ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role as a lead compound in drug discovery for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or gene expression.

Comparison with Similar Compounds

5-ethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    5-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    5-ethoxy-N-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may influence its pharmacological properties.

    5-ethoxy-N-(4-methylphenyl)-1-methyl-1H-indole-2-carboxamide: The presence of a methylphenyl group instead of a methoxyphenyl group can alter the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

5-ethoxy-N-(4-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-4-24-16-9-10-17-13(11-16)12-18(21(17)2)19(22)20-14-5-7-15(23-3)8-6-14/h5-12H,4H2,1-3H3,(H,20,22)

InChI Key

NYXWGDKRYITCBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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